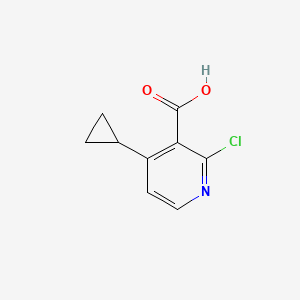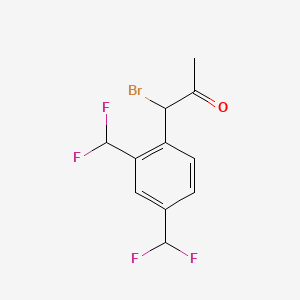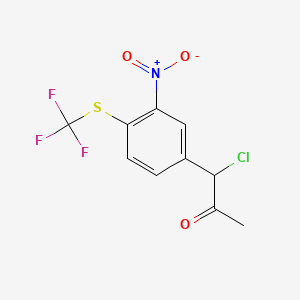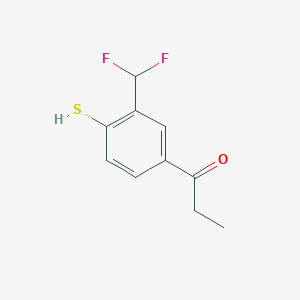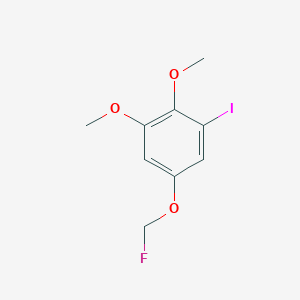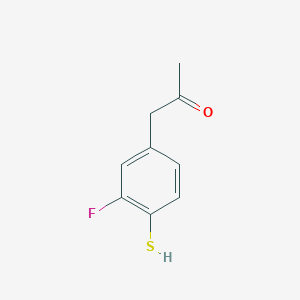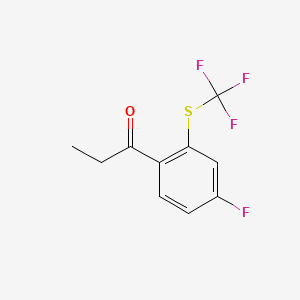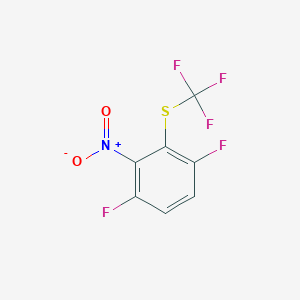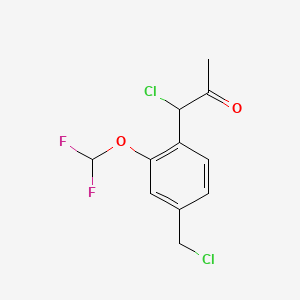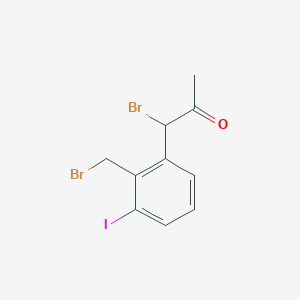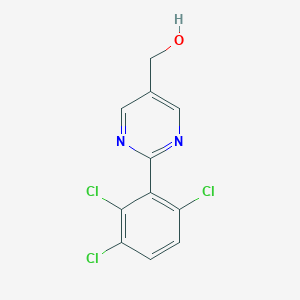
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O and a molecular weight of 289.55 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a trichlorophenyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol involves several steps. One common method includes the reaction of 2,3,6-trichlorobenzaldehyde with a pyrimidine derivative under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and neuroprotection . The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol can be compared with other similar compounds, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties
Properties
Molecular Formula |
C11H7Cl3N2O |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H7Cl3N2O/c12-7-1-2-8(13)10(14)9(7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2 |
InChI Key |
BYQZQZVOGMCFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


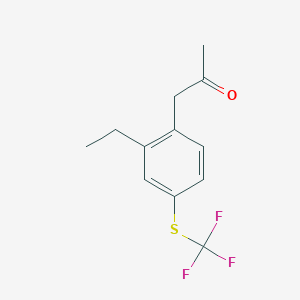
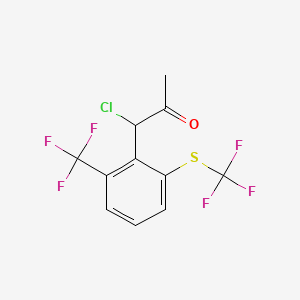
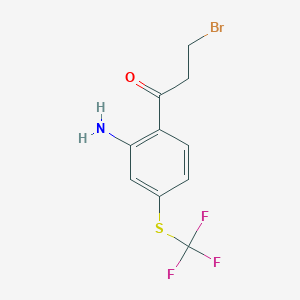
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
